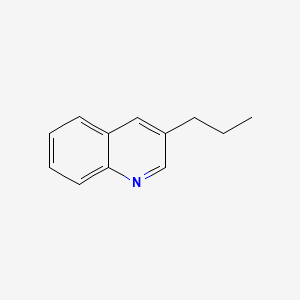

3-Propylquinoline

Description

3-Propylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinoline itself is known for its wide range of applications in medicinal and industrial chemistry

Properties

IUPAC Name |

3-propylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-2-5-10-8-11-6-3-4-7-12(11)13-9-10/h3-4,6-9H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANBUXLFLKGJLEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=CC=CC=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174713 | |

| Record name | Quinoline, 3-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20668-43-3 | |

| Record name | Quinoline, 3-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020668433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 3-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Several synthetic routes can be employed to prepare 3-Propylquinoline. Some of the well-known methods include:

Skraup Synthesis: This involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde.

Doebner-Miller Synthesis: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds.

Industrial Production Methods

Industrial production of this compound often involves large-scale application of the above-mentioned synthetic routes, optimized for higher yields and purity. The use of catalysts and controlled reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Propylquinoline undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form quinoline N-oxide.

Reduction: Can be reduced to form tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the nitrogen atom and the aromatic ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Quinoline N-oxide.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of 3-propylquinoline derivatives as anti-cancer agents. A notable patent describes a series of novel quinoline compounds that selectively target specific kinases related to tumor growth, particularly c-Met kinase. These compounds have shown significant inhibitory effects on various human tumor cell lines, including lung and gastric cancer cells, with an IC50 value of 0.004 g/mL .

Table 1: Antitumor Activity of this compound Derivatives

| Compound Name | Target Kinase | IC50 (g/mL) | Cancer Type |

|---|---|---|---|

| This compound Derivative A | c-Met | 0.004 | Lung Cancer |

| This compound Derivative B | c-Met | 0.005 | Gastric Cancer |

Antileishmanial Activity

This compound has also been investigated for its antileishmanial properties. In a study involving various quinoline derivatives, 2-n-propylquinoline demonstrated significant efficacy against Leishmania donovani, with an oral administration leading to up to 88% reduction in parasite burden in liver tissues . This suggests its potential as a treatment for leishmaniasis.

Table 2: Antileishmanial Efficacy of Quinoline Derivatives

| Compound Name | Dosage (mg/kg/day) | Reduction in Parasite Burden (%) |

|---|---|---|

| 2-n-Propylquinoline | 100 | 88 |

| 2-trans-Epoxypropyl Quinoline | 100 | 87 |

Antibacterial Applications

The antibacterial properties of this compound derivatives have been explored through various studies. For instance, compounds derived from imidazoquinolines exhibited varying degrees of antibacterial activity against pathogens such as E. coli and K. pneumoniae. These derivatives were synthesized and tested using the agar well diffusion method, revealing that certain substitutions significantly enhanced their antibacterial efficacy .

Table 3: Antibacterial Activity of Imidazoquinoline Derivatives

| Compound Name | Bacterial Strain | Activity (Zone of Inhibition) |

|---|---|---|

| Imidazoquinoline Derivative A | E. coli | 15 mm |

| Imidazoquinoline Derivative B | K. pneumoniae | 12 mm |

Synthetic Chemistry Applications

In synthetic chemistry, this compound serves as an intermediate for synthesizing other complex molecules. Its structure allows for modifications that can lead to the development of new materials with specific properties, such as polymers or functionalized materials for drug delivery systems.

Table 4: Synthetic Applications of this compound

| Application | Description |

|---|---|

| Polymer Synthesis | Used as an intermediate for polymerization reactions |

| Drug Delivery Systems | Functionalized to enhance bioavailability |

Case Study 1: Development of Antitumor Agents

A series of quinoline derivatives including this compound were synthesized and screened for their antitumor activity against various cell lines. The study found that modifications at the nitrogen position significantly improved the compounds' ability to inhibit tumor growth.

Case Study 2: Antileishmanial Drug Discovery

Research focused on traditional medicinal compounds led to the identification of several quinolines with potent antileishmanial activity. The effectiveness of these compounds was validated through both in vitro and in vivo studies, showcasing their potential as new therapeutic agents against leishmaniasis.

Mechanism of Action

The mechanism of action of 3-Propylquinoline involves its interaction with various molecular targets and pathways. It can intercalate into DNA, inhibiting the replication and transcription processes. It also interacts with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

3-Propylquinoline can be compared with other quinoline derivatives such as:

Quinoline: The parent compound, known for its broad range of applications.

2-Methylquinoline: Another derivative with a methyl group at the second position, known for its antimicrobial properties.

4-Hydroxyquinoline: Known for its use in the synthesis of antimalarial drugs.

This compound is unique due to the presence of the propyl group at the third position, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

3-Propylquinoline, a derivative of quinoline, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its potential applications and research findings.

Chemical Structure and Properties

This compound is characterized by a quinoline backbone with a propyl group attached at the third position. This structural modification can influence its biological properties, making it a subject of interest for various therapeutic applications.

Antiparasitic Activity

Recent studies have demonstrated that this compound exhibits significant antiparasitic activity, particularly against Leishmania species. In a study involving BALB/c mice, oral administration of this compound at doses of 100 mg/kg resulted in an 88% reduction in parasitic load in the liver after ten days of treatment . This finding positions this compound as a promising candidate for the treatment of visceral leishmaniasis.

Anticancer Properties

In addition to its antiparasitic effects, this compound has been explored for its anticancer potential. Quinoline derivatives are known to inhibit various cancer cell lines through mechanisms such as topoisomerase inhibition and interference with cellular signaling pathways. For instance, compounds derived from quinoline have shown efficacy in targeting Rho-associated protein kinases (ROCK), which are implicated in cancer cell proliferation and metastasis .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Studies have indicated that quinoline derivatives can possess broad-spectrum activity against bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Research Findings and Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

| Study | Activity | Results |

|---|---|---|

| Study on Leishmania spp. | Antiparasitic | 88% reduction in liver parasites (100 mg/kg) |

| Anticancer studies | Cytotoxicity | Significant inhibition of cancer cell lines through topoisomerase inhibition |

| Antimicrobial assays | Broad-spectrum | Effective against Gram-positive and Gram-negative bacteria |

The biological activity of this compound can be attributed to several mechanisms:

- Topoisomerase Inhibition : Interference with DNA replication processes in parasites and cancer cells.

- Membrane Disruption : Alteration of microbial cell membrane integrity leading to cell death.

- Signal Transduction Modulation : Inhibition of pathways that promote cell proliferation and survival in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.